molecular formula C18H25N3O3S B10978571 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide

Cat. No.: B10978571
M. Wt: 363.5 g/mol
InChI Key: OCOXFCUOTYYZPZ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The indole nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Sertindole: An antipsychotic drug with an indole moiety.

Uniqueness

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and piperidine moieties contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)butanamide

InChI

InChI=1S/C18H25N3O3S/c1-25(23,24)21-11-9-15(10-12-21)20-18(22)8-4-5-14-13-19-17-7-3-2-6-16(14)17/h2-3,6-7,13,15,19H,4-5,8-12H2,1H3,(H,20,22)

InChI Key

OCOXFCUOTYYZPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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